Methyl 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
Description
Methyl 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a pyrrolidin-2-ylmethyl group at the 1-position and a methyl ester at the 4-position, forming a hydrochloride salt. Its molecular formula is C₉H₁₅ClN₄O₂, with a molecular weight of 246.70 g/mol .
The hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical applications. This compound is cataloged in building-block libraries for drug discovery, reflecting its utility in medicinal chemistry .
Properties
IUPAC Name |
methyl 1-(pyrrolidin-2-ylmethyl)triazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.ClH/c1-15-9(14)8-6-13(12-11-8)5-7-3-2-4-10-7;/h6-7,10H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLRTFHADKFOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CC2CCCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219408-75-8 | |
| Record name | methyl 1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).
Introduction of the Pyrrolidine Moiety: The pyrrolidine group is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the triazole intermediate.
Esterification: The carboxylate group is introduced via esterification, typically using methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where various nucleophiles can replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Methyl 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has the following chemical characteristics:
- Molecular Formula : C₉H₁₅ClN₅O
- Molecular Weight : 245.71 g/mol
- CAS Number : 1707367-52-9
- IUPAC Name : N-methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
Antimicrobial Activity
Research has shown that compounds containing triazole rings exhibit notable antimicrobial properties. Specifically, methyl 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole derivatives have been evaluated for their effectiveness against various bacterial and fungal strains.
Case Study Examples :
- A study demonstrated that triazole derivatives showed significant activity against Gram-positive and Gram-negative bacteria. The introduction of functional groups enhanced their antimicrobial efficacy .
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| Triazole A | 20 | 15 |
| Triazole B | 25 | 18 |
Antioxidant Properties
The antioxidant capabilities of triazole compounds have been explored in various studies. Methyl 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole derivatives have shown potential in scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases.
Research Findings :
A study reported that certain triazole derivatives exhibited high DPPH radical scavenging activity, indicating their potential as antioxidant agents .
Drug Development
Due to their diverse biological activities, triazole derivatives are being investigated for their potential as drug candidates. The unique structure of methyl 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole allows for modifications that can enhance pharmacological properties.
Example :
A derivative was synthesized and tested for its ability to inhibit specific enzymes related to cancer progression. The results indicated promising anticancer activity against several tumor cell lines .
Synthesis of Novel Compounds
Methyl 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole has been utilized as a precursor in the synthesis of more complex heterocyclic compounds. These synthesized compounds often possess enhanced biological activities.
Synthesis Pathway :
The compound can undergo various chemical reactions such as cyclization and functionalization to yield new derivatives with improved efficacy .
Mechanism of Action
The mechanism of action of Methyl 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with DNA, leading to the disruption of cellular processes and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- Pyrrolidine vs.
- Ester vs. Hydroxymethyl : Replacing the methyl ester with a hydroxymethyl group (as in ) reduces lipophilicity (clogP ~0.5 vs. ~1.2 for the target compound), impacting membrane permeability.
- Chloroethyl vs. Aminoethyl: The chloroethyl group in may participate in nucleophilic substitution reactions, whereas the aminoethyl group in enables protonation at physiological pH, enhancing solubility.
Physicochemical Properties
- Solubility: All hydrochloride salts exhibit improved water solubility compared to their free bases. The aminoethyl analog is likely the most soluble due to its ionizable amine (pKa ~9.5).
- Stability : The methyl ester in the target compound may undergo hydrolysis under basic conditions, whereas the hydroxymethyl derivative is more stable but less reactive.
- pKa : The pyrrolidine nitrogen (pKa ~8.5) contributes to the target compound’s basicity, contrasting with the neutral triazole ring (pKa ~2.5 for the carboxylic acid derivative ).
Biological Activity
Methyl 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a synthetic compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article delves into its biological activity, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring linked to a triazole moiety through a methylene bridge. The general synthesis approach involves the copper-catalyzed azide-alkyne cycloaddition reaction, which is a common method for creating triazole derivatives. The structural formula can be represented as follows:
Key Structural Features
- Pyrrolidine Ring : Contributes to the compound's ability to interact with biological targets.
- Triazole Moiety : Enhances the compound's potential as an antimicrobial and anticancer agent.
Antimicrobial Properties
Research indicates that derivatives of triazoles, including this compound, exhibit significant antimicrobial activity against various pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 - 12.5 μg/mL |
| Escherichia coli | 3.12 - 12.5 μg/mL |
| Candida albicans | MIC values vary based on structural modifications |
The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antimicrobial agents .
Anticancer Activity
The triazole scaffold is recognized for its potential in anticancer research. Studies have demonstrated that compounds with the triazole framework can interfere with cellular processes in cancer cells by targeting specific pathways involved in tumor growth and proliferation. For example:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Case Study : In vitro studies have shown that similar triazole derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting a pathway for further development .
Binding Affinity Studies
Computational studies have indicated that methyl 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole can effectively bind to several biological targets:
| Target Enzyme | Binding Affinity (Kd) |
|---|---|
| Cholinesterases | Low micromolar range |
| Kinases | Moderate affinity |
These interactions suggest that the compound could serve as a scaffold for drug design aimed at diseases such as cancer and neurodegeneration .
Comparative Analysis with Other Triazoles
To understand its unique properties better, here’s a comparison of methyl 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole with other notable triazoles:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4-Amino-1H-1,2,3-triazole | Triazole | Antimicrobial |
| 5-(Pyridin-2-yl)-1H-1,2,3-triazole | Triazole | Anticancer |
| 5-(Thienyl)-1H-1,2,3-triazole | Triazole | Antifungal |
| Methyl 1-(pyrrolidin-2-ylmethyl)-triazole | Triazole | Antimicrobial & Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
